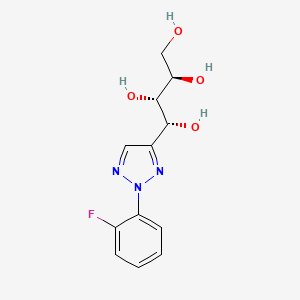
1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))- is a complex organic compound characterized by the presence of a butanetetrol backbone and a triazole ring substituted with a fluorophenyl group
Preparation Methods
The synthesis of 1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))- typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Triazole Ring:
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Assembly of the Butanetetrol Backbone: The butanetetrol backbone can be constructed through a series of aldol condensations and reductions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))- involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group can interact with enzymes or receptors, modulating their activity. The butanetetrol backbone may also play a role in the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar compounds include other butanetetrol derivatives and triazole-containing molecules. Compared to these compounds, 1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))- is unique due to the specific combination of its structural features, which may confer distinct chemical and biological properties.
Similar compounds include:
- 1,2,3,4-Butanetetrol, 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))-
- 1,2,3,4-Butanetetrol, 1-(2-(4-chlorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))-
- 1,2,3,4-Butanetetrol, 1-(2-(4-methylphenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))-
Properties
CAS No. |
51306-42-4 |
|---|---|
Molecular Formula |
C12H14FN3O4 |
Molecular Weight |
283.26 g/mol |
IUPAC Name |
(1R,2S,3R)-1-[2-(2-fluorophenyl)triazol-4-yl]butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C12H14FN3O4/c13-7-3-1-2-4-9(7)16-14-5-8(15-16)11(19)12(20)10(18)6-17/h1-5,10-12,17-20H,6H2/t10-,11-,12-/m1/s1 |
InChI Key |
GUACULBKHHAZAP-IJLUTSLNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N2N=CC(=N2)[C@H]([C@@H]([C@@H](CO)O)O)O)F |
Canonical SMILES |
C1=CC=C(C(=C1)N2N=CC(=N2)C(C(C(CO)O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11,13-triene-12-carboxylate](/img/structure/B13417311.png)
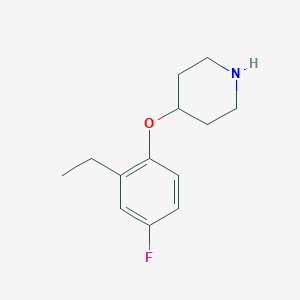
![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)
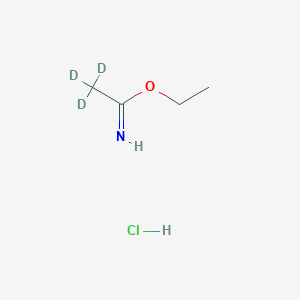

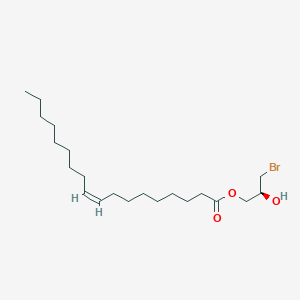
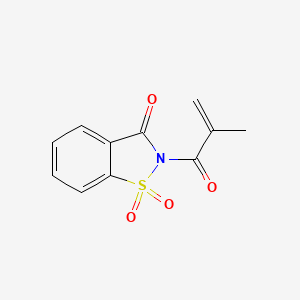
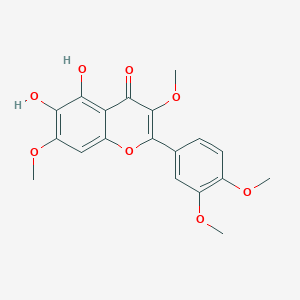
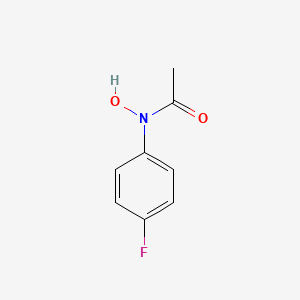
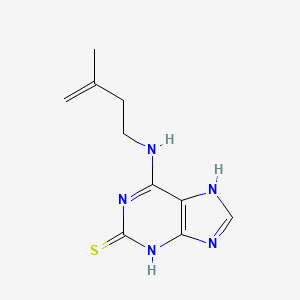

![N-(4-aminocyclohexyl)-2-(3-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417392.png)

![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
